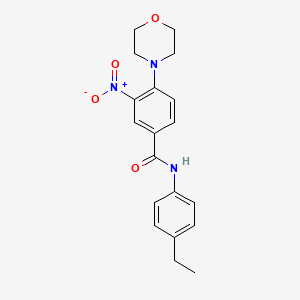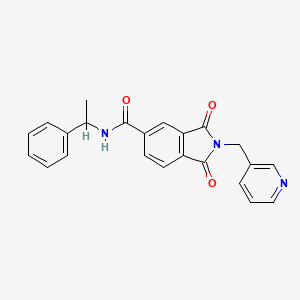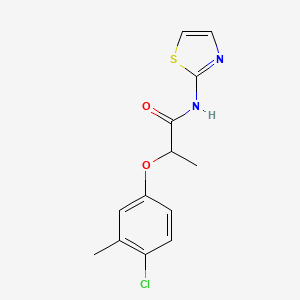
N-(4-ethylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide
Descripción general
Descripción
N-(4-ethylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is also known as BAY 73-6691 and is primarily used as a selective inhibitor of soluble guanylate cyclase (sGC).
Aplicaciones Científicas De Investigación
N-(4-ethylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide has been extensively studied for its potential applications in the field of medicine. The compound has been shown to selectively inhibit sGC, which is a crucial enzyme involved in the regulation of vascular tone and blood pressure. Therefore, this compound has been studied as a potential treatment for various cardiovascular diseases, including pulmonary arterial hypertension, heart failure, and systemic hypertension. The compound has also been studied for its potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of N-(4-ethylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide involves the inhibition of sGC, which leads to a decrease in the production of cyclic guanosine monophosphate (cGMP). cGMP is a crucial signaling molecule that regulates various physiological processes, including vascular tone, platelet aggregation, and smooth muscle contraction. By inhibiting sGC, this compound reduces the levels of cGMP, leading to vasodilation and a decrease in blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to reduce blood pressure and improve cardiac function in animal models of heart failure. It has also been shown to reduce pulmonary vascular resistance and improve exercise capacity in patients with pulmonary arterial hypertension. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-ethylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide has several advantages for lab experiments. The compound is highly selective for sGC and has minimal off-target effects. It is also stable and can be easily synthesized in large quantities. However, the compound has some limitations, including its poor solubility and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on N-(4-ethylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide. One area of research is the development of more potent and selective sGC inhibitors. Another area of research is the investigation of the compound's potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the compound's mechanism of action and its potential side effects.
Propiedades
IUPAC Name |
N-(4-ethylphenyl)-4-morpholin-4-yl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-2-14-3-6-16(7-4-14)20-19(23)15-5-8-17(18(13-15)22(24)25)21-9-11-26-12-10-21/h3-8,13H,2,9-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVUZGJVTDFEMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(4-butoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4409421.png)


![2-[(4-chlorophenyl)thio]-N-(4-methoxy-3-nitrophenyl)acetamide](/img/structure/B4409453.png)
![2-methoxy-3-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4409455.png)

![4-(4-{2-[(2-furylmethyl)amino]ethoxy}phenyl)-2-butanone hydrochloride](/img/structure/B4409465.png)
![methyl 4-{2-[(3-chlorophenyl)amino]-2-oxoethoxy}-3-methoxybenzoate](/img/structure/B4409476.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]phenol](/img/structure/B4409479.png)

![4-{2-[2-(4-propoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4409498.png)
![4-[3-(2,6-dimethyl-4-morpholinyl)propoxy]benzonitrile hydrochloride](/img/structure/B4409505.png)
![N-[2-(4-methylphenoxy)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4409513.png)
